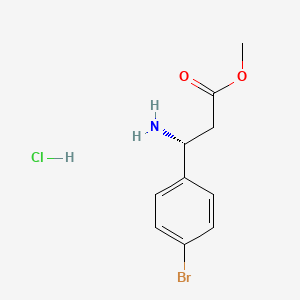
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the molecular formula C10H11BrO2 . It is a colorless to yellow solid and has a molecular weight of 243.1 g/mol .
Molecular Structure Analysis
The InChI Key for methyl 3-(4-bromophenyl)propanoate is FKPYNBFWCSTPOT-UHFFFAOYSA-N . The SMILES representation is COC(=O)CCC1=CC=C(C=C1)Br .Physical And Chemical Properties Analysis
Methyl 3-(4-bromophenyl)propanoate is a solid and its color ranges from colorless to yellow . It has a molecular weight of 243.1 g/mol .Aplicaciones Científicas De Investigación
Antioxidant Activity
Methyl 3-{[2-(dimethylamino)propyl]amino}acrylate, a key component in the synthesis of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, has been used to synthesize compounds that exhibit significant antioxidant activity. These compounds show high inhibitory activity against superoxide generation in mitochondria both in liver and transformed tumor tissues in rats, indicating potential applications in oxidative stress management and cancer research (Kushnir et al., 2015).
Antimicrobial Activity
Derivatives of the compound, specifically substituted phenyl azetidines, have been synthesized and shown potential as antimicrobial agents. This suggests the compound's utility in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).
Anticancer Activity
Related compounds, such as S-glycosyl and S-alkyl derivatives, have been synthesized using halo compounds including 4-bromophenyl. Some of these synthesized compounds have exhibited significant in vitro anticancer activities against different cancer cell lines, indicating the potential application of the compound in cancer research (Saad & Moustafa, 2011).
Optical Resolutions in Drug Synthesis
The compound has been used in optical resolutions for synthesizing optically active pharmaceutical ingredients, such as threo-beta-phenylserine. This demonstrates its role in the production of stereospecific drugs (Shiraiwa et al., 2006).
Pharmaceutical Compound Synthesis
It has been utilized in synthesizing various pharmaceutical compounds, indicating its versatility in drug development. For instance, it's used in the synthesis of morpholine hydrochloride derivatives (Tan Bin, 2011).
Antidepressant Activity
Although not directly related to this compound, related compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and investigated for antidepressant activities (Yuan, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


